3-Bromo-6-ethoxy-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-ethoxy-2-fluorophenol is an organic compound characterized by the presence of bromine, fluorine, and ethoxy groups attached to a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with phenol and sequentially introducing bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Ethoxylation: The ethoxy group can be introduced using ethylating agents such as ethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 3-hydroxy-6-ethoxy-2-fluorophenol.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-ethoxy-2-fluorophenol has applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 3-Bromo-6-ethoxy-2-fluorophenol exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-ethoxy-6-fluorophenol: Similar structure with a different position of the bromine atom.
2-Bromo-6-ethoxy-3-fluorophenol: Similar structure with a different position of the fluorine atom.
3-Bromo-6-methoxy-2-fluorophenol: Similar structure with a methoxy group instead of ethoxy.
Uniqueness: 3-Bromo-6-ethoxy-2-fluorophenol is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H8BrFO2 |
---|---|
Molekulargewicht |
235.05 g/mol |
IUPAC-Name |
3-bromo-6-ethoxy-2-fluorophenol |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
UFPZDXUOUCOOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.